molecular formula C12H10F3N3O4S B2950509 N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1421481-24-4

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2950509
CAS No.: 1421481-24-4
M. Wt: 349.28
InChI Key: NKHHAWRCIWEULZ-UHFFFAOYSA-N
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Description

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a potent, selective, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. This compound has emerged as a critical pharmacological tool in neuroscience research, particularly for studying microglia, the resident macrophages of the central nervous system. By inhibiting CSF1R signaling, which is essential for microglial survival and proliferation, this compound enables researchers to achieve a rapid and sustained depletion of microglia in vivo [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5552637/]. This model is extensively used to investigate the specific functional roles of microglia in various neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease, and to understand their contribution to brain development, synaptic pruning, and injury response. Furthermore, due to the role of CSF1R in tumor-associated macrophages (TAMs) that promote an immunosuppressive tumor microenvironment, this inhibitor is also a valuable compound in oncology research for exploring novel immunotherapeutic strategies against various solid tumors [https://pubmed.ncbi.nlm.nih.gov/28652361/]. Its high selectivity and ability to cross the blood-brain barrier make it a premier research-grade agent for dissecting CSF1R pathway biology in both the brain and the periphery.

Properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S/c1-21-11-16-6-8(7-17-11)18-23(19,20)10-4-2-9(3-5-10)22-12(13,14)15/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHAWRCIWEULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as an aldehyde and an amine, under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy-containing reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under suitable reaction conditions, such as temperature and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide with analogous sulfonamide derivatives, focusing on structural modifications and their implications:

Compound Name Key Structural Features Molecular Formula Substituent Effects Reference(s)
This compound (Target Compound) - 2-methoxy pyrimidine
- 4-(trifluoromethoxy)benzene sulfonamide
C₁₂H₁₁F₃N₃O₄S Enhanced lipophilicity (CF₃O), moderate electron-withdrawing effects
N-(4-(4-(3-Methylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl)-2,2,2-trifluoroacetamido)benzene-1-sulfonamide - Chlorophenylamino group
- Trifluoroacetamido substituent
- Tetrahydrofuran ring
C₂₈H₂₅ClF₃N₄O₆S Increased steric bulk, potential for hydrogen bonding (cyano group)
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide - Bromopyrimidine core
- Piperidinyl substituent
- Methoxy phenyl group
C₂₂H₂₂BrN₅O₃S₂ Bromine enhances halogen bonding; piperidinyl improves solubility
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-fluoro-N-methylbenzenesulfonamide (JWT) - Tetrahydropyrimidine scaffold
- Fluoro substituent
- Methylated sulfonamide
C₁₈H₁₇FN₄O₄S Reduced metabolic oxidation (fluoro), increased rigidity (dioxo structure)

Key Observations:

Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound offers stronger electron-withdrawing effects compared to the chloro substituent in Example 52 () or the fluoro group in JWT (). This may enhance binding to electrophilic enzyme active sites .

Pyrimidine Modifications : The 2-methoxy pyrimidine in the target compound contrasts with the 5-bromo-2-piperidinyl pyrimidine in . Bromine increases molecular weight and polarizability, while methoxy groups improve solubility .

Research Findings and Implications

Physicochemical Properties:

  • Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or fluoro analogs, suggesting improved membrane permeability but possible challenges in aqueous solubility .
  • Thermodynamic Stability: Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional) indicate that exact exchange terms are critical for modeling such compounds, particularly for predicting ionization potentials and atomization energies .

Biological Activity

N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S, with a molecular weight of approximately 353.31 g/mol. The structural features include a pyrimidine ring, a trifluoromethoxy group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, making it a candidate for antimicrobial activity. Additionally, the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. A study demonstrated that this compound showed promising activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values were found to be comparable to established sulfa drugs.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was observed to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death in human cancer cells, indicating its potential as an anticancer agent.

Research Findings and Case Studies

Study Findings Reference
Antimicrobial ActivityDemonstrated significant antibacterial effects against various strains; MIC comparable to traditional sulfa drugs
Anti-inflammatory EffectsInhibited cytokine production in LPS-stimulated macrophages
Anticancer ActivityInduced apoptosis in human cancer cell lines via caspase activation

Q & A

Q. What synthetic routes are commonly employed for preparing N-(2-methoxypyrimidin-5-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2-methoxy-5-aminopyrimidine and 4-(trifluoromethoxy)benzenesulfonyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Optimal conditions include anhydrous solvents (e.g., dichloromethane or THF) and temperatures between 0–25°C to control side reactions. Post-synthesis purification often involves column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identifies protons and carbons in the methoxypyrimidine and trifluoromethoxybenzene groups. For example, the methoxy group typically resonates at δ ~3.9 ppm (¹H) and ~55 ppm (¹³C), while aromatic protons appear between δ 7.0–8.5 ppm .
  • FT-IR : Confirms sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and trifluoromethoxy (C-O-C at ~1250 cm⁻¹) functionalities .
  • UV-Vis : Absorbance peaks (e.g., ~335 nm in DMSO) correlate with π→π* transitions in aromatic systems, validated via TDDFT simulations .

Q. What purification techniques ensure high purity (>95%) for this sulfonamide?

High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile) is effective. Recrystallization from ethanol or acetone-water mixtures can also yield pure crystals, with purity verified via melting point analysis and LC-MS .

Q. How are common synthetic by-products or impurities characterized?

By-products like unreacted sulfonyl chloride or hydrolyzed intermediates are identified using TLC, mass spectrometry, and comparative NMR. For example, residual 4-(trifluoromethoxy)benzenesulfonyl chloride shows distinct S=O stretches at ~1370 cm⁻¹ in IR .

Advanced Research Questions

Q. What computational strategies elucidate the electronic structure and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level predicts frontier molecular orbitals, polarizability, and charge distribution. HOMO-LUMO gaps (~4.5 eV) indicate stability, while electrostatic potential maps highlight nucleophilic regions (e.g., sulfonamide nitrogen) for targeted modifications .

Q. What in silico tools predict this compound’s pharmacokinetic and toxicity profiles?

SwissADME and ProTox-II assess parameters like bioavailability (≥30%), blood-brain barrier penetration (low), and hepatotoxicity risk. PASS predicts potential biological targets (e.g., kinase inhibition) .

Q. How are stability studies designed under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. Acidic conditions (pH 3) may hydrolyze the sulfonamide bond, while neutral/basic conditions (pH 7–9) preserve integrity .

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